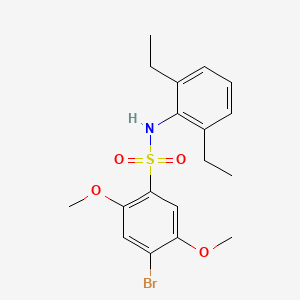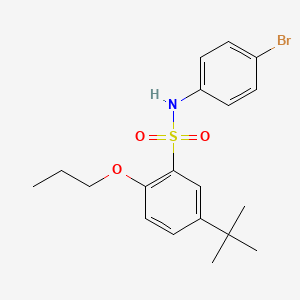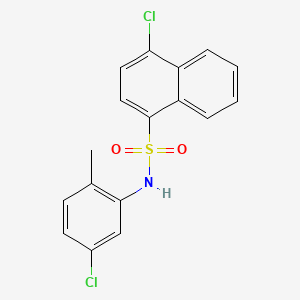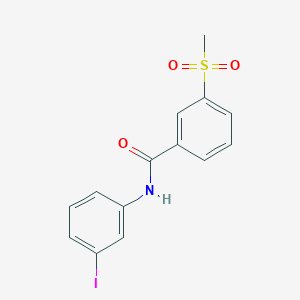
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BBD or BrBzD. This compound belongs to the class of imidazolidine-2,4-dione derivatives and has a molecular formula of C13H15BrN2O2.
Wirkmechanismus
The mechanism of action of BBD is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. BBD has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases.
Biochemical and Physiological Effects:
BBD has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid beta (a protein associated with Alzheimer's disease), and protect neurons from oxidative stress (a key feature of Parkinson's disease).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BBD in lab experiments is its ability to selectively target specific signaling pathways without affecting normal cells. However, BBD has some limitations, including its poor solubility in water and low bioavailability.
Zukünftige Richtungen
There are several potential future directions for research on BBD. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the identification of new therapeutic applications for BBD, particularly in the treatment of neurodegenerative diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of BBD are needed to determine its safety and efficacy in clinical settings.
In conclusion, 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione is a promising compound that has shown potential in various scientific research applications. Its unique chemical structure and therapeutic properties make it an attractive target for future research in the field of drug discovery and development.
Synthesemethoden
The synthesis of 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione involves the reaction of 4-bromobenzylamine with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a suitable catalyst. The resulting compound is purified by recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of BBD has made it an attractive compound for scientific research. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BBD has also been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUXRJPDLVDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)






![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)
![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)

![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)

![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)